Lipophilicity (XLogP3-AA) Comparison: The Impact of Nitrogen Substitution
The computed partition coefficient (XLogP3-AA) for 4-(Piperidin-1-yl)benzene-1,2-diol is 2.2 [1]. This value is significantly higher than that of its structural isomer, 4-(piperidin-2-yl)benzene-1,2-diol, which has a computed XLogP3-AA of 1.5 [2]. This difference is attributable to the direct nitrogen linkage in the target compound versus a carbon-carbon bond in the comparator, which alters the overall electronic distribution and solvation properties.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 4-(piperidin-2-yl)benzene-1,2-diol (CAS 1270344-72-3) |
| Quantified Difference | Comparator value: 1.5. Difference: +0.7 units (higher lipophilicity for target compound). |
| Conditions | Computational prediction using XLogP3 3.0 algorithm as reported in PubChem. |
Why This Matters
Higher lipophilicity suggests potentially greater membrane permeability, which is a critical factor for in vitro cell-based assays or for designing compounds with CNS penetration.
- [1] PubChem. (2024). Computed Properties for CID 57046524 (XLogP3-AA). View Source
- [2] PubChem. (2024). Computed Properties for CID 55296678, 4-(Piperidin-2-yl)benzene-1,2-diol (XLogP3-AA). View Source
